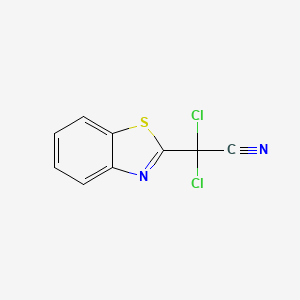
2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a chemical compound with the molecular formula C9H6N2S. It is also known by various synonyms such as benzothiazole-2-acetonitrile, 2-benzo d thiazol-2-yl acetonitrile, 2-benzothiazoleacetonitrile, 2-1,3-benzothiazol-2-yl acetonitrile, benzothiazole-2-yl-acetonitrile, 1,3-benzothiazol-2-ylacetonitrile, benzothiazol-2-ylacetonitrile, 2-cyanomethyl-1,3-benzothiazole, 2-benzothiazol-2-ylethanenitrile, 2-cyanomethylbenzothiazole .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is characterized by a benzothiazole ring attached to an acetonitrile group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They are involved in a variety of chemical reactions, including condensation with aldehydes, reactions with K2S and DMSO, and reactions with acetophenones .科学的研究の応用
Anti-Tubercular Compounds
The compound 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile has been utilized in the synthesis of new benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The synthesis pathways include diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The structure-activity relationships and molecular docking studies of these derivatives have been explored to find potent inhibitors with enhanced anti-tubercular activity .
Anticonvulsant Agents
Benzothiazole derivatives have been designed and synthesized for their potential anticonvulsant effects. The compounds have been evaluated using the 6 Hz psychomotor seizure test, with some showing significant protection at certain doses in mice. Computational studies have predicted pharmacokinetic properties and good binding properties with epilepsy molecular targets, such as GABA receptors and Na/H exchangers .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to benzothiazole derivatives to establish correlations between physicochemical properties and biological activity. This methodology helps in predicting the efficacy of new compounds and understanding the molecular basis of their activity .
Synthetic Pathways
The compound has been used in various synthetic pathways to create benzothiazole derivatives. These pathways include reactions such as diazo-coupling and Knoevenagel condensation, which are essential for the development of new pharmaceuticals and materials .
Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives to understand their interaction with biological targets. These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential therapeutic agents .
Pharmacophore Pattern Calculation
Computational studies involving benzothiazole derivatives have included the calculation of pharmacophore patterns. This is a critical step in drug discovery, as it identifies the structural features necessary for biological activity and can guide the design of new compounds .
Resistance Mechanism Analysis
Research has also focused on understanding the mechanisms of resistance of anti-tubercular drugs. By studying benzothiazole derivatives, scientists aim to overcome drug resistance and develop more effective treatments for tuberculosis .
Medicinal Chemistry
The compound plays a significant role in medicinal chemistry, particularly in the development of bioactive glycohybrids. Researchers have been exploring the use of benzothiazole derivatives in creating new methods for natural product-inspired bioactive compounds .
Safety and Hazards
The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Benzothiazole derivatives have shown potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on exploring new synthetic pathways for benzothiazole derivatives, investigating their mechanisms of action, and developing more potent biologically active benzothiazole-based drugs .
作用機序
Target of action
Benzothiazole compounds are known to interact with a variety of biological targets. For example, some benzothiazole derivatives have been found to inhibit tyrosine-protein phosphatase non-receptor type 1 . .
Mode of action
The mode of action of benzothiazole compounds can vary widely depending on the specific compound and its targets. Some benzothiazole derivatives act by inhibiting enzymes, while others may interact with receptors or other cellular components
Biochemical pathways
Benzothiazole compounds can affect a variety of biochemical pathways, depending on their specific targets. For example, if a benzothiazole compound inhibits an enzyme, it could affect the biochemical pathway that the enzyme is involved in
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzothiazole compounds can vary widely depending on the specific compound. Some benzothiazole derivatives have been found to have good bioavailability
Result of action
The molecular and cellular effects of benzothiazole compounds can vary depending on their specific targets and mode of action. For example, if a benzothiazole compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules in the cell
Action environment
The action, efficacy, and stability of benzothiazole compounds can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other molecules
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUFEXYUGSESJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

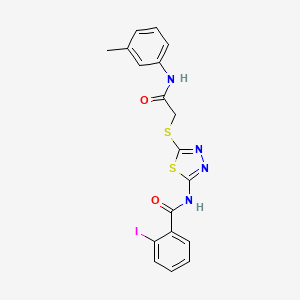
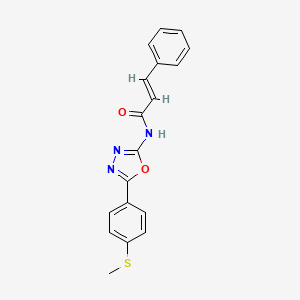
![methyl 4-{[(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino}benzoate](/img/structure/B2603470.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2603473.png)
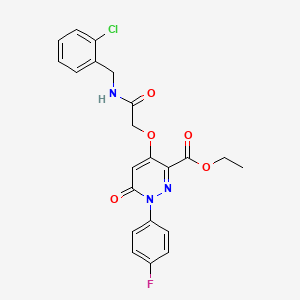
![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2603475.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2603476.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one](/img/structure/B2603478.png)
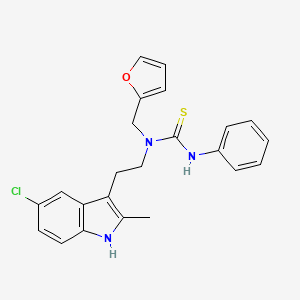
![N-(2-Methyl-1,3-benzothiazol-5-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2603480.png)
![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2603483.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2603484.png)